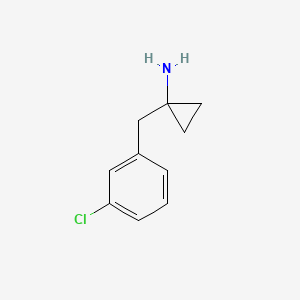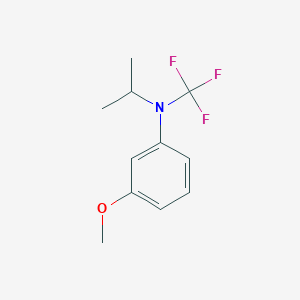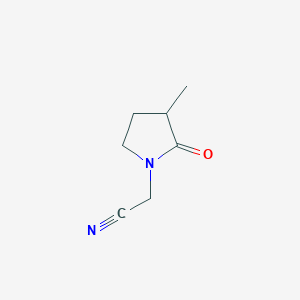
3-Methyl-2-oxo-1-pyrrolidineacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxo-1-pyrrolidineacetonitrile is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with a suitable nitrile source. One common method is the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxo-1-pyrrolidineacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxo derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amine derivatives.
Substitution: Substitution reactions can yield a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxo-1-pyrrolidineacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the nitrile and oxo groups.
2-Oxo-1-pyrrolidineacetonitrile: A compound with a similar structure but without the methyl group.
3-Methyl-2-oxo-1-pyrrolidineacetate: A precursor in the synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile.
Uniqueness
This compound is unique due to the presence of both the nitrile and oxo functional groups, which confer specific reactivity and potential applications in various fields. The methyl group also adds to its distinct chemical properties compared to other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
2-(3-methyl-2-oxopyrrolidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H10N2O/c1-6-2-4-9(5-3-8)7(6)10/h6H,2,4-5H2,1H3 |
InChI-Schlüssel |
UWPVYYMTFBCZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




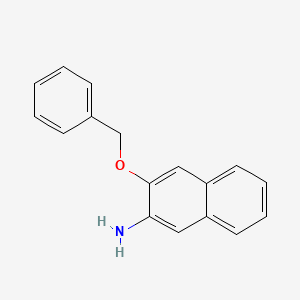
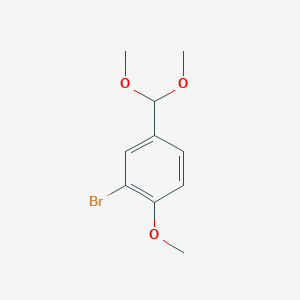
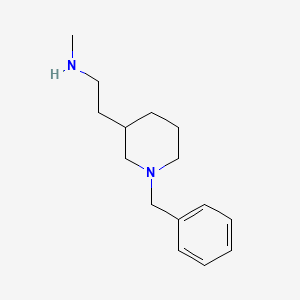



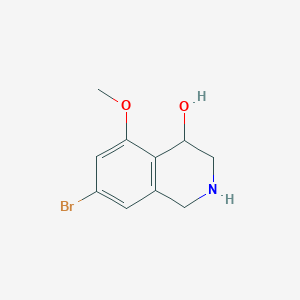
![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
